

Tiliroside: A Glycosidic Flavonoid of Pharmacological Interest

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Compound of Interest

Compound Name: *Tiliroside*

Cat. No.: *B191647*

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Tiliroside, chemically known as Kaempferol-3-O- β -D-(6''-E-p-coumaroyl)-glucopyranoside, is a prominent glycosidic flavonoid found across various plant species.^[1] This compound is the subject of extensive research due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-cancer properties.^{[2][3]} **Tiliroside** is biosynthesized in plants through a multi-step process that begins with the shikimate pathway to produce the flavonoid aglycone (kaempferol), followed by glucosylation and the addition of a coumaroyl group.^[2] Its molecular structure, particularly the presence of the p-coumaric acid moiety, is crucial for its bioactivity. This guide provides a comprehensive overview of **tiliroside** content in different plant parts, details the experimental protocols for its quantification, and illustrates its key signaling pathways.

Quantitative Analysis of Tiliroside in Various Plant Parts

The concentration of **tiliroside** varies significantly among different plant species and between the various parts of a single plant. Flowers and leaves are often identified as the richest sources. The following table summarizes quantitative data from several studies, highlighting the diverse botanical origins and corresponding **tiliroside** yields.

Plant Species	Plant Part	Tiliroside Content	Analytical Method	Reference(s)
Alcea biennis Winterl	Aerial Parts (Ethyl Acetate Subextract)	75.426 mg/g	HPLC	
Tilia platyphyllos Scop.	Inflorescences	5.58 mg/g	SPE/RP-HPLC	
Tilia L.	Flowers	7.400 ± 0.019 mg/g (dry extract)	Accelerated Solvent Extraction (ASE) / LC-ESI-MS/MS	
Tilia americana	Leaves (Fraction FAC1-2)	24.7 mg/g	HPLC	
Tilia platyphyllos Scop.	Leaves	4.92 mg/g	SPE/RP-HPLC	
Althaea rosea Cav. var. nigra	Flowers	4.75 mg/g	SPE/RP-HPLC	
Rosa rugosa Thunb.	Flowers	3.98 mg/g	SPE/RP-HPLC	
Pfaffia townsendii	Aerial Parts (Ethanol Extract)	4.74 µg/mg (of extract)	HPLC-MS	
Potentilla chinensis	Whole Plant (Ethanol Extract)	Isolated and identified as a major active component	HPLC	
Rubus chingii	Leaves	Isolated and identified as an active anticoagulant component	Chromatography	

Experimental Protocols for Tiliroside Quantification

Accurate quantification of **tiliroside** is critical for research and drug development. Methodologies often involve a multi-step process from sample preparation to final analysis. Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.

Sample Preparation and Extraction

- **Drying and Pulverization:** Dried and powdered plant material is the standard starting point. For example, 5g of the material is used for extraction.
- **Solvent Extraction:**
 - **Hot Methanol Extraction:** The plant material is extracted with 80% hot methanol for 2 hours on a water bath. The process is repeated, and the combined extracts are filtered and evaporated to dryness.
 - **Accelerated Solvent Extraction (ASE):** This technique has been shown to be highly efficient. Optimal conditions for *Tilia L.* flowers were found to be 70% ethanol with 1% acetic acid as the solvent, yielding up to 7.400 mg of **tiliroside** per gram of dry extract.
- **Initial Purification:** The dried extract is dissolved in hot water, vortex-mixed, and centrifuged to remove insoluble components.

Solid-Phase Extraction (SPE) for Purification

SPE is a sample preparation technique used to purify the crude extract and isolate **tiliroside** for subsequent analysis.

- **Column Conditioning:** A C18 SPE cartridge is conditioned sequentially with 10 mL of 100% methanol and 10 mL of water.
- **Sample Loading:** The aqueous sample from the previous step is applied to the conditioned cartridge.
- **Washing:** The column is washed with 5 mL of water to remove polar impurities.

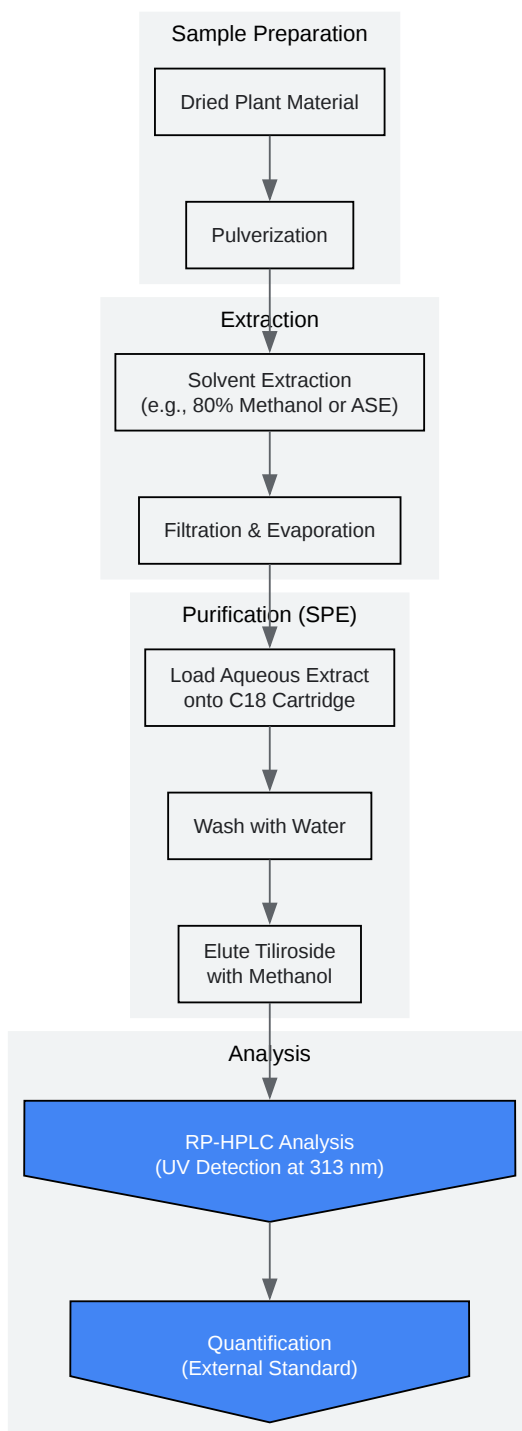
- Elution: **Tiliroside** is eluted from the cartridge using 5 mL of 100% methanol. This eluate is collected for HPLC analysis.

Chromatographic Analysis (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used for the final separation and quantification.

- Instrumentation: A standard HPLC system equipped with a UV detector and a stainless-steel ODS Hypersil column is used.
- Mobile Phase: An isocratic mobile phase, such as methanol-10% acetic acid (50:50, v/v), is commonly used at a flow rate of 1.0 mL/min.
- Detection: Chromatograms are monitored at a wavelength of 313 nm.
- Quantification: The amount of **tiliroside** in the sample is determined by the external standard method, comparing the peak height or area of the sample to that of a known standard.

Experimental Workflow for Tiliroside Quantification



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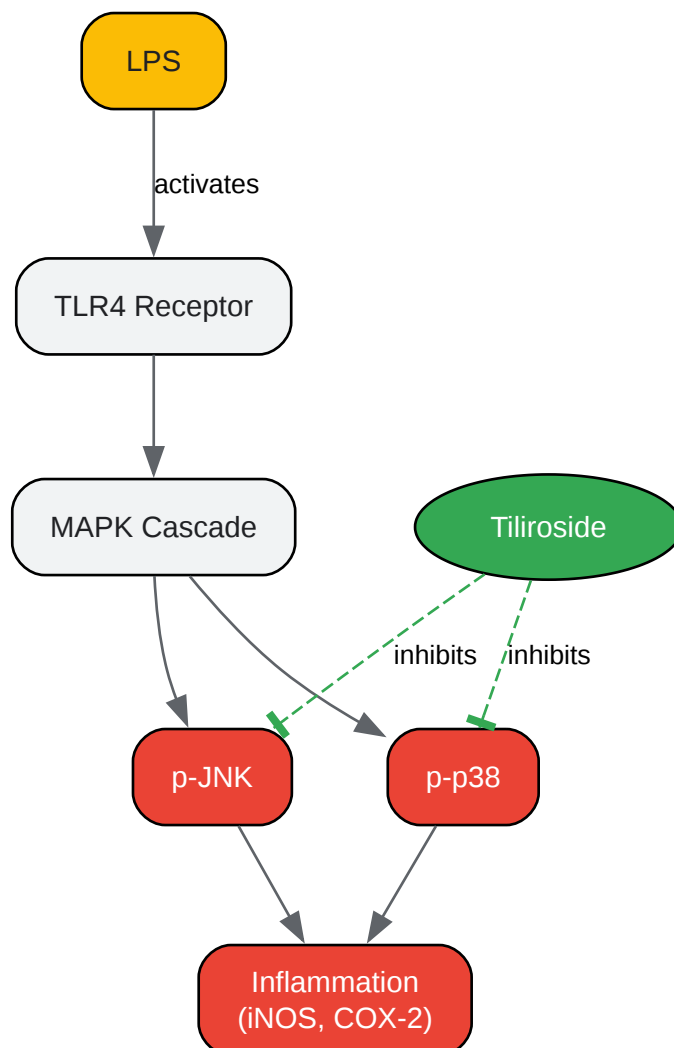
Workflow for **tiliroside** extraction and analysis.

Signaling Pathways Modulated by Tiliroside

Tiliroside exerts its therapeutic effects by modulating several key cellular signaling pathways, primarily related to inflammation, oxidative stress, and metabolism.

Inhibition of MAPK Inflammatory Pathway

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), **tiliroside** demonstrates potent anti-inflammatory activity. It significantly inhibits the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). This inactivation of the MAPK/JNK and MAPK/p38 pathways prevents the downstream expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Notably, **tiliroside** does not appear to significantly affect the NF- κ B signaling pathway.



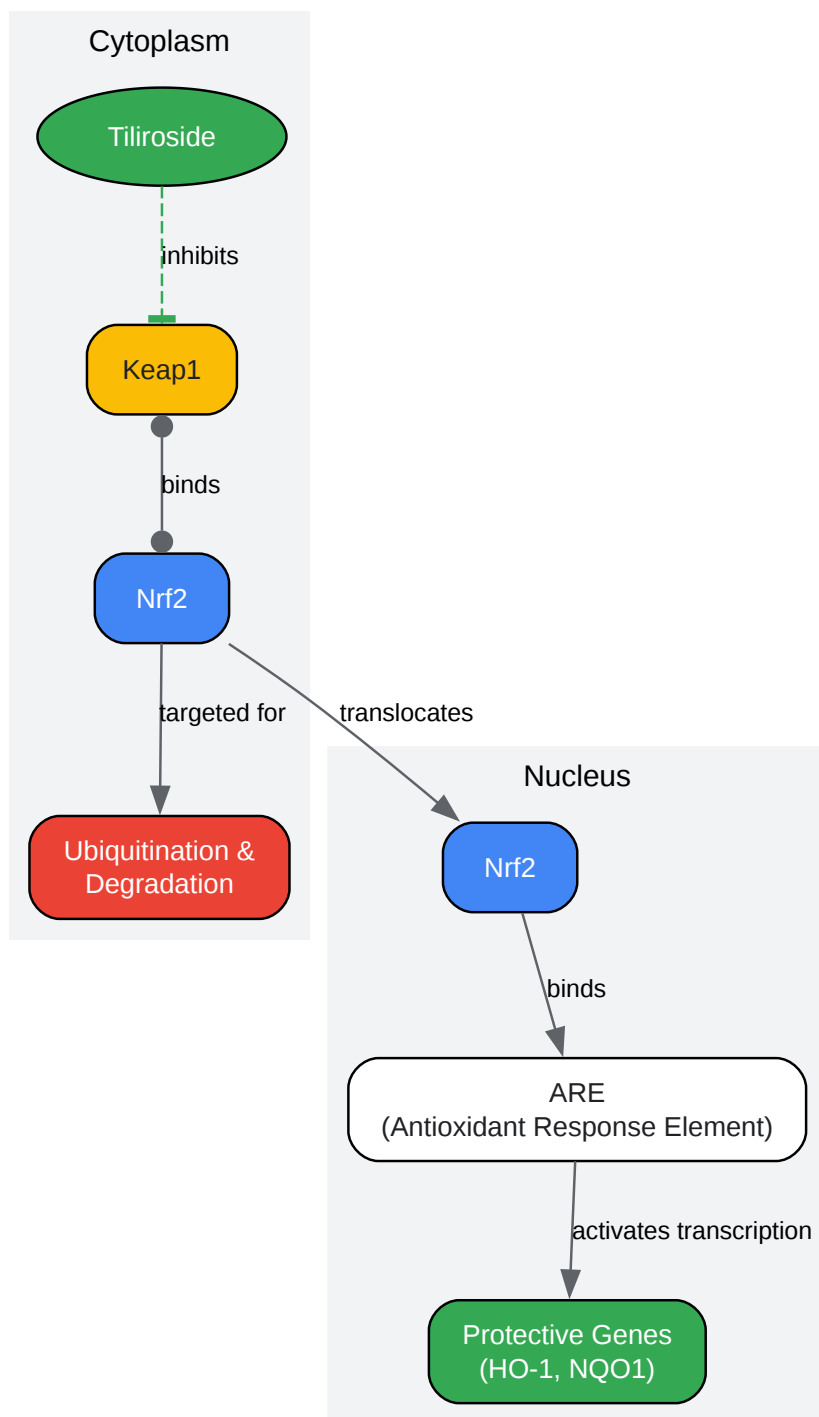
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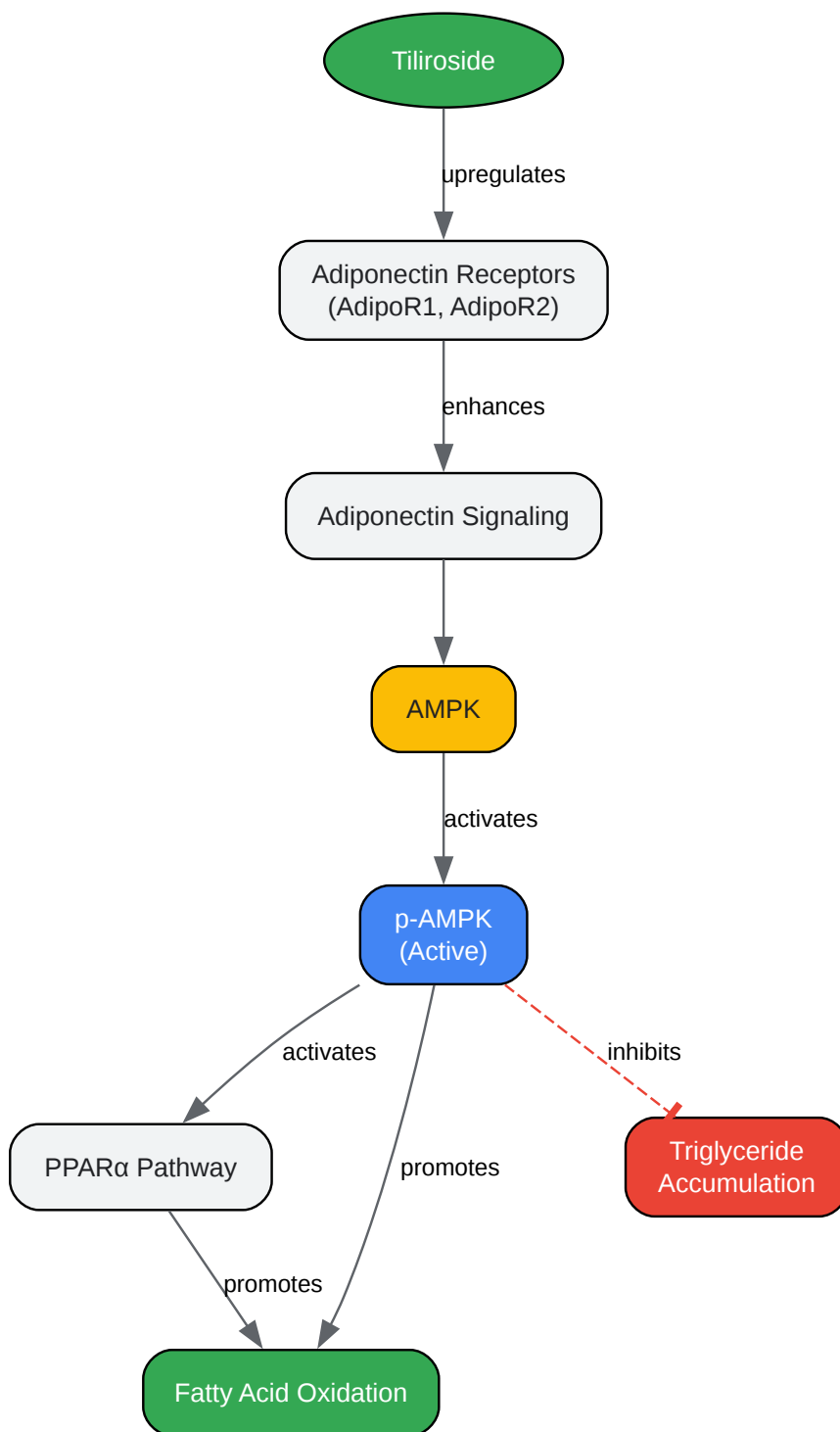
***Tiliroside's** inhibition of the MAPK signaling pathway.*

Activation of the Keap1-Nrf2 Antioxidant Pathway

Tiliroside provides neuroprotection and hepatoprotection by combating oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) binds to Nrf2, leading to its degradation. **Tiliroside** acts as a Keap1 inhibitor, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element

(ARE) and promotes the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).





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